16,21-Didehydro 17-Dehydroxy Prednisone
Description
Properties
Molecular Formula |
C₂₁H₂₂O₄ |
|---|---|
Molecular Weight |
338.4 |
Synonyms |
3,11,20-Trioxopregna-1,4,16-trien-21-al; 16-Dehydro 17-Dehydroxy Prednisone 21-Aldehyde; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparisons
Key Findings:
Structural Impact on Activity: The 17-hydroxyl group in prednisone is essential for binding to glucocorticoid receptors. Its absence in 16,21-Didehydro 17-Dehydroxy Prednisone likely diminishes receptor interaction, reducing anti-inflammatory and immunosuppressive effects .
Pharmacokinetic Differences :
- Prednisone 21-Acetate : Esterification at position 21 enhances lipid solubility, prolonging systemic exposure . In contrast, 16,21-Didehydro 17-Dehydroxy Prednisone lacks such modifications, suggesting shorter half-life.
- 17-Desoxyprednisolone : Shares the 17-dehydroxy feature but retains prednisone’s Δ1,4-diene. Studies indicate a 50% reduction in receptor binding affinity compared to prednisolone , which may parallel activity trends in 16,21-Didehydro 17-Dehydroxy Prednisone.
Therapeutic Implications :
- Reduced glucocorticoid activity in 16,21-Didehydro 17-Dehydroxy Prednisone could mitigate side effects like hyperglycemia or osteoporosis , but may limit efficacy in inflammatory diseases.
- Its structural uniqueness positions it as a candidate for prodrug development or specialized applications (e.g., localized inflammation with minimized systemic effects).
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